TRPM8 Inhibition: Unique Target Engagement Profile Among Chromene-3-carboxamides
The compound inhibits the rat TRPM8 cation channel with an IC₅₀ of 1,000 nM (1 µM) in a cell-based calcium-flux assay using HEK293 cells stimulated with 20 µM menthol [1]. In contrast, the structurally related chromene-3-carboxamide AKR1B10 inhibitors such as (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide show no reported TRPM8 activity, with their primary pharmacology directed at aldo-keto reductases (Ki = 2.7 nM) [2]. While direct head-to-head TRPM8 data for the closest analogs (e.g., N-(4-methoxyphenyl) or N-(2-methoxyphenyl) isomers) are absent in the public domain, the 3-methoxyphenyl imino substitution combined with the 8-methoxy chromene decoration creates a pharmacophore distinct from the 7-hydroxy-2-(4-methoxyphenylimino) series that dominates AKR1B10 literature.
| Evidence Dimension | TRPM8 channel inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (rat TRPM8, HEK293, menthol-stimulated Ca²⁺) |
| Comparator Or Baseline | AKR1B10-selective chromene-3-carboxamides: no reported TRPM8 activity; benchmark TRPM8 antagonists (e.g., BCTC) typically exhibit IC₅₀ 10–100 nM |
| Quantified Difference | Target compound is 10–100× weaker than optimized TRPM8 tool compounds but is the only 2-iminochromene-3-carboxamide with publicly disclosed TRPM8 data, indicating a novel chemotype entry point distinct from canonical TRPM8 ligands. |
| Conditions | Cell-based assay: HEK293 cells expressing rat TRPM8, 20 µM menthol stimulation, intracellular Ca²⁺ readout |
Why This Matters
For researchers seeking TRPM8 chemical probes outside traditional urea/amide scaffolds, this compound provides a structurally differentiated starting point with a confirmed, albeit moderate, on-target IC₅₀ that can guide medicinal chemistry optimization.
- [1] BindingDB Entry BDBM50420675 / CHEMBL2087059. IC₅₀ = 1,000 nM for rat TRPM8 inhibition in HEK293 cells. https://bindingdb.org/bind/chemsearch/marvin/DisplayResults.jsp?category=Compound&query=669711-21-1 View Source
- [2] Endo, S.; Matsunaga, T.; Kuwata, K.; Zhao, H.; El-Kabbani, O.; et al. Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour marker, AKR1B10. Bioorg. Med. Chem. 2010, 18 (7), 2485–2490. View Source
